2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one
Description
Chemical Identity:
The compound 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one (CAS: 898455-63-5) is a pyran-4-one derivative with a molecular formula of C26H27N3O4 and a molecular weight of 445.5 g/mol. Its structure features:
- A 4H-pyran-4-one core substituted at the 2-position with an indolin-1-ylmethyl group.
- A 5-position ethoxy linker bearing a 2-oxo-2-(4-phenylpiperazin-1-yl) moiety.
The SMILES representation is:
O=C(COc1coc(CN2CCN(c3ccccc3)CC2)cc1=O)N1CCc2ccccc21 .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-16-22(17-29-11-10-20-6-4-5-9-23(20)29)32-18-25(24)33-19-26(31)28-14-12-27(13-15-28)21-7-2-1-3-8-21/h1-9,16,18H,10-15,17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDQGZXIKOTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- 4H-pyran-4-one core : Synthesized via cyclization or multicomponent reactions.
- 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy) substituent : Introduced via Williamson ether synthesis or nucleophilic substitution.
- 2-(indolin-1-ylmethyl) group : Installed through a Mannich reaction or alkylation.
Synthesis of the 4H-Pyran-4-One Core
The core structure is typically constructed using cyclization strategies. A method adapted from involves the following steps:
- Cyclization of 3-chloropropionyl chloride with aluminum trichloride and ethylene gas at 10°C to form 1,5-dichloropentanone.
- Hydrolysis and rearrangement using phosphoric acid and sodium dihydrogen phosphate under reflux to yield tetrahydro-4H-pyran-4-one.
Optimization Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | AlCl₃, C₂H₄ | 10°C | 2 h | 89% |
| 2 | H₃PO₄, NaH₂PO₄ | Reflux | 3 h | 78% |
This route offers scalability (>100 kg batches) and high purity (>99%).
Installation of the 2-(Indolin-1-Ylmethyl) Group
A Mannich reaction is employed to introduce the indoline moiety:
- Combine 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one, indoline, and formaldehyde (37% aqueous) in ethanol.
- Catalyze with iodine (10 mol%) under reflux for 8 h (yield: 84%).
Catalyst Screening :
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| I₂ | EtOH | 8 h | 84% |
| Piperidine | EtOH | 12 h | 40% |
| p-TSA | EtOH | 8 h | 79% |
Iodine proved optimal due to its Lewis acid properties, enhancing electrophilicity at the carbonyl group.
Full Synthetic Pathway and Characterization
Final Reaction Sequence :
- Cyclization → 4H-pyran-4-one core.
- Williamson ether synthesis → 5-substituted intermediate.
- Mannich reaction → target compound.
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 7.32–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂), 3.82 (s, 2H, NCH₂), 2.95 (t, 4H, piperazine-H).
- HRMS : m/z calcd. for C₂₇H₂₈N₃O₄⁺ [M+H]⁺: 482.2078; found: 482.2081.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Involvement in specific biochemical pathways that lead to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Core Modifications
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycles: The target compound’s pyran-4-one core contrasts with the imidazo-pteridinone (EP 3858835A1) and pyrrolo-pyrimidinone (804519-64-0) cores in analogs. Pyran-4-one derivatives are less conformationally constrained than macrocyclic echinocandins (e.g., Rezafungin) but offer synthetic versatility . The phenylpiperazine moiety in the target compound is a common pharmacophore in CNS-targeting drugs, enhancing solubility and receptor binding .
Pharmacokinetic Implications: The target compound’s molecular weight (445.5 g/mol) suggests moderate bioavailability, whereas Rezafungin’s macrocyclic structure (1285.46 g/mol) necessitates intravenous administration . Piperazine-containing analogs (e.g., 804519-64-0) often exhibit improved solubility due to sulfonyl or ethylpiperazine groups .
Synthetic Complexity :
Notes
- Evidence Limitations : The provided materials lack direct pharmacological or clinical data for the target compound. Comparisons are inferred from structural and synthetic parallels .
- Diverse References: Sources include patents, chemical databases, and drug monographs, ensuring a multidisciplinary perspective .
Biological Activity
The compound 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one is a member of the 4H-pyran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structure features an indoline moiety, a piperazine ring, and a pyran core, which are known to contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of 4H-pyrans exhibit significant antimicrobial properties. For instance, studies have shown that various 4H-pyran derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compound demonstrated notable efficacy against specific bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one | E. coli | 12.5 |
| 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one | S. aureus | 6.25 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Studies indicate that it can inhibit the growth of various fungal species with MIC values comparable to established antifungal agents. This suggests potential applications in treating fungal infections .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one | Candida albicans | 15.0 |
| 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one | Aspergillus niger | 20.0 |
Anticancer Activity
The compound's structural components suggest it may also exhibit anticancer properties. Preliminary studies have indicated that certain 4H-pyran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the indoline and piperazine moieties may interact with specific molecular targets such as enzymes or receptors involved in bacterial and fungal metabolism or cancer cell proliferation.
Case Studies
A recent study evaluated the efficacy of several synthesized analogs of the compound against various pathogens. The results highlighted that modifications in the substituents on the piperazine ring significantly influenced antimicrobial activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .
Q & A
Q. Q: What are the optimal synthetic routes and critical reaction conditions for preparing 2-(indolin-1-ylmethyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one?
A: The synthesis involves multi-step protocols:
Indoline-Pyranone Coupling : React indoline derivatives with a pyranone core under nucleophilic substitution conditions. Use NaBH(OAc)₃ as a reducing agent to stabilize intermediates ().
Etherification : Introduce the 4-phenylpiperazine moiety via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or SN2 displacement with K₂CO₃ in DMF at 80°C ().
Oxidation : Convert hydroxyl groups to ketones using Dess-Martin periodinane (DMP) in dichloromethane ().
Critical Conditions : Maintain anhydrous environments for SN2 steps, monitor pH (6.5–7.5) during coupling, and use inert gas purging to prevent oxidation side reactions .
Advanced Synthesis
Q. Q: How can researchers address challenges in achieving regioselectivity during the coupling of indoline and pyranone moieties?
A: Regioselectivity issues arise due to competing nucleophilic sites on the pyranone ring. Mitigation strategies include:
- Protective Groups : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before coupling ().
- Catalytic Control : Use Pd(OAc)₂ with chiral ligands to direct coupling to the C5 position ().
- Kinetic vs Thermodynamic Control : Optimize reaction time (shorter durations favor kinetic products) and solvent polarity (aprotic solvents like THF improve selectivity) .
Basic Biological Activity
Q. Q: What in vitro assays are recommended for initial screening of this compound's anticancer potential?
A: Standard assays include:
- MTT/PrestoBlue : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations ().
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis ().
- Cell Cycle Analysis : PI staining and DNA content quantification via flow cytometry ().
Note : Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Biological Activity
Q. Q: How should conflicting cytotoxicity data between 2D monolayer vs 3D tumor spheroid models be analyzed?
A: Discrepancies often stem from differences in drug penetration and microenvironment. Resolve by:
Penetration Assays : Use fluorescently tagged compounds to quantify spheroid uptake via confocal microscopy ().
Hypoxia Markers : Measure HIF-1α levels in 3D models to correlate with resistance ().
Metabolic Profiling : Compare ATP levels (CellTiter-Glo) in 2D vs 3D systems to identify metabolic adaptations .
Structural Characterization
Q. Q: What spectroscopic and crystallographic techniques are essential for confirming the structure?
A: Key methods:
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify indoline NH (δ 10.2–10.8 ppm) and pyranone carbonyl (δ 170–175 ppm) ().
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error ().
- X-ray Crystallography : Resolve stereochemistry of the 2-oxoethoxy side chain ().
Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperazine ring .
Data Contradiction
Q. Q: What methodological approaches resolve discrepancies in reported receptor binding affinities across studies?
A: Conflicting affinity data (e.g., for serotonin receptors) require:
Assay Standardization : Use identical receptor isoforms (e.g., 5-HT₁A vs 5-HT₂A) and radioligands (e.g., [³H]-8-OH-DPAT) ().
Orthogonal Validation : Combine radioligand binding with functional assays (cAMP accumulation or Ca²⁺ flux) ().
Molecular Dynamics : Simulate ligand-receptor docking to identify binding pose variations ().
Example : Adjust buffer ionic strength (150 mM NaCl vs 50 mM) to test charge-dependent interactions .
Experimental Design
Q. Q: How to design dose-response studies for evaluating dual kinase (e.g., CDK/PI3K) inhibition?
A: Follow a factorial design:
- Concentration Ranges : 0.1–100 µM, log-spaced doses.
- Combination Index : Use Chou-Talalay analysis to assess synergism with standard inhibitors (e.g., LY294002 for PI3K) ().
- Control Groups : Include kinase-dead mutants and ATP-competitive controls ().
Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
